1-benzyl-3-phenyl-4,5-dihydro-1H-pyrazole
Description
Properties
CAS No. |
729-19-1 |
|---|---|
Molecular Formula |
C16H16N2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-benzyl-5-phenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C16H16N2/c1-3-7-14(8-4-1)13-18-12-11-16(17-18)15-9-5-2-6-10-15/h1-10H,11-13H2 |
InChI Key |
IZRALTIUHRTSRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N=C1C2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Method Description
A highly efficient and convenient approach to synthesize 1-benzyl-3-phenyl-4,5-dihydro-1H-pyrazole involves a one-pot three-component reaction of:
- A ketone (e.g., acetophenone)
- An arylacetylene (e.g., phenylacetylene)
- A hydrazine (e.g., phenylhydrazine)
This reaction is typically catalyzed by a strong base such as potassium tert-butoxide (KOtBu) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) under elevated temperatures (70–100 °C) for several hours.
Reaction Optimization Data
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaOC2H5 | DMSO | 70–100 | 8 | 0 |
| 2 | Cs2CO3 | DMSO | 70–100 | 8 | 0 |
| 3 | LiOH | DMSO | 70–100 | 8 | 0 |
| 4 | NaOH | DMSO | 100 | 8 | High (exact % not specified) |
Table 1: Base and solvent screening for the one-pot synthesis of 5-benzyl-4,5-dihydropyrazoles (adapted from Wang et al., 2014).
Scope and Substrate Generality
This one-pot method is versatile, accommodating various ketones, arylacetylenes, and hydrazines to yield a range of substituted 4,5-dihydropyrazoles including the target compound this compound with good to excellent yields.
Stepwise Synthesis via Hydrazone Intermediates
General Approach
An alternative approach involves the formation of hydrazones from chalcones or ketones and hydrazines, followed by cyclization to the pyrazoline ring:
- Initial condensation of ketone with hydrazine to form hydrazone intermediate
- Intramolecular cyclization under acidic or basic conditions to form 4,5-dihydro-1H-pyrazole ring
Example from Literature
Synthesis of substituted 4,5-dihydropyrazoles was reported starting from substituted vanillin chalcones reacting with hydrazines, producing pyrazole derivatives characterized by IR, ^1H-NMR, and ^13C-NMR spectroscopy. The absence of carbonyl and olefinic bands in IR spectra confirmed ring closure to the pyrazoline structure.
Halogenated Pyrazole Preparation and Further Functionalization
Preparation of 3-Halo-4,5-Dihydro-1H-Pyrazoles
Several methods exist for preparing 3-halogenated 4,5-dihydro-1H-pyrazoles, which can be precursors to more complex pyrazole derivatives:
- Reaction of oxopyrazolidines with phosphorus oxychloride to yield 3-chloro-4,5-dihydro-1H-pyrazoles
- Use of diazonium salts derived from 3-amino-4,5-dihydro-1H-pyrazoles
- Bipolar cycloaddition of acrylate esters to hydrazidoyl chlorides
These methods often use reagents that are industrially available and relatively inexpensive.
Application to Benzyl-Phenyl Pyrazole Derivatives
Halogenated intermediates can be further transformed via nucleophilic substitution or coupling reactions to introduce benzyl and phenyl groups at the 1- and 3-positions, respectively, enabling the synthesis of this compound derivatives with high purity and yield.
Hydrolysis and Acylation Routes
Hydrolysis of Pyrazole Carboxylic Acid Esters
Starting from 1-(3-chloro-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid esters, hydrolysis under basic conditions yields the corresponding carboxylic acids. These acids can then be converted to acid halides with simultaneous oxidation to form reactive intermediates for further derivatization.
Acyl Halide Formation and Amidation
The acid halides formed can react with substituted anilines without acid-binding agents to yield benzamide derivatives in high yield. This method is environmentally friendly, avoids harsh oxidizing agents, and allows recycling of by-product hydrochloric acid, reducing synthesis cost and pollution.
Spectroscopic Characterization and Confirmation
The synthesized this compound and related derivatives are typically characterized by:
- Infrared Spectroscopy (IR): Characteristic bands for C=N (around 1630–1650 cm⁻¹), absence of carbonyl bands after cyclization
- Nuclear Magnetic Resonance (NMR): ^1H-NMR signals corresponding to methylene protons in the dihydropyrazole ring, aromatic protons of benzyl and phenyl groups; ^13C-NMR confirms ring carbons and substituents
- High-Performance Liquid Chromatography (HPLC): Purity assessment, often >90% yield and purity reported
- Elemental Analysis: Consistent with molecular formula
Example spectral data for a related compound 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde include UV maxima at 277 nm, IR bands at 11680 cm⁻¹ (C=O), 1638 cm⁻¹ (C=N), and ^1H-NMR signals at 3.30–5.70 ppm for ring protons and 7.20–7.80 ppm for aromatic protons.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-phenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The benzyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different chemical and biological properties.
Scientific Research Applications
Biological Activities
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Anti-inflammatory : Various studies have shown that pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases .
- Antimicrobial : Pyrazole derivatives have demonstrated activity against various bacterial strains and fungi. For instance, compounds synthesized from 1-benzyl-3-phenyl-4,5-dihydro-1H-pyrazole have shown promising results against E. coli and Staphylococcus aureus .
- Anticancer : Some derivatives have been evaluated for their antiproliferative effects on cancer cell lines, showing potential as anticancer agents by inhibiting tumor growth .
Synthesis of this compound
The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl precursors. Various synthetic methods have been reported, including:
- Condensation Reactions : The reaction of phenyl hydrazine with α,β-unsaturated carbonyl compounds leads to the formation of pyrazoles through cyclization .
- Microwave-Assisted Synthesis : This method enhances reaction rates and yields by using microwave irradiation to promote the condensation process .
Anti-inflammatory Activity
In a study assessing the anti-inflammatory properties of pyrazole derivatives, several compounds derived from this compound were tested for their ability to inhibit TNF-α and IL-6 production. Notably, compounds showed up to 85% inhibition at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Efficacy
A series of experiments demonstrated that certain derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, one derivative showed inhibition comparable to standard antibiotics like ampicillin .
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of 1-benzyl-3-phenyl-4,5-dihydro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Modifications
Key structural differences among pyrazoline derivatives arise from substituents at positions 1, 3, and 3. Below is a comparative analysis of 1-benzyl-3-phenyl-4,5-dihydro-1H-pyrazole and related compounds:
Key Observations:
- C3 Substitution: Aromatic groups (e.g., phenyl) at C3 improve antimicrobial activity, while electron-withdrawing groups (e.g., dicyanoethenyl) favor optical properties .
- C5 Substitution: Halogenated or methoxy-substituted aryl groups (e.g., 4-Cl-phenyl) enhance electronic stability and NLO performance .
Antimicrobial Activity
- Target Compound vs. Chalcone Derivatives: 4,5-Dihydro-1H-pyrazoles generally outperform chalcones against E. coli, P. aeruginosa, and C. albicans but are less effective against S. aureus . The benzyl group may further enhance Gram-negative targeting due to increased hydrophobicity.
- Hybrid Derivatives: Imidazole-pyrazole hybrids (e.g., 4-(1H-imidazol-1-yl)-3,5-diaryl-4,5-dihydro-1H-pyrazoles) show antitubercular activity against M. tuberculosis H37Rv, suggesting that heterocyclic appendages improve mycobacterial inhibition .
Wound Healing and Cytotoxicity
- CI and CP Derivatives (3,5-Diphenyl-4-hydroxy-4,5-dihydro-1H-pyrazole): Exhibit 75–90% cell viability at 150 mg/kg, accelerating fibroblast migration comparable to hyaluronic acid . The absence of a benzyl group in these derivatives may reduce toxicity compared to bulkier N1 substituents.
Anticancer Potential
- Sorafenib Analogues: Replacement of aryl ureido groups with 4,5-dihydro-1H-pyrazole moieties (e.g., in VEGF inhibitors) retains kinase inhibitory activity while altering ADMET profiles .
Biological Activity
1-Benzyl-3-phenyl-4,5-dihydro-1H-pyrazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, as well as the mechanisms underlying these effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 252.31 g/mol. The compound features a pyrazole ring substituted with benzyl and phenyl groups, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H16N2 |
| Molecular Weight | 252.31 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies have shown that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated an inhibition zone of up to 15 mm against Staphylococcus aureus and Escherichia coli in agar diffusion tests.
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential mechanism for its anti-inflammatory effects, possibly through the inhibition of NF-kB signaling pathways .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several cancer cell lines. In a study involving MDA-MB-231 (triple-negative breast cancer) cells, the compound exhibited cytotoxic effects with an IC50 value of 25 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Study on Antimicrobial Activity
In a controlled laboratory setting, this compound was tested against multiple pathogens:
- Staphylococcus aureus : Inhibition zone of 15 mm.
- Escherichia coli : Inhibition zone of 12 mm.
This study highlights the compound's potential as an antimicrobial agent.
Study on Anti-inflammatory Effects
In vitro assays showed that treatment with 10 µM of this compound significantly reduced TNF-alpha levels by approximately 40% compared to untreated controls in LPS-stimulated macrophages. This underscores its potential utility in inflammatory diseases .
Study on Anticancer Activity
A recent study demonstrated that at a concentration of 25 µM, this compound induced apoptosis in MDA-MB-231 cells as evidenced by increased annexin V staining and caspase activation. Additionally, flow cytometry analysis confirmed G2/M phase cell cycle arrest .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Antimicrobial : Disruption of bacterial cell wall synthesis.
- Anti-inflammatory : Inhibition of NF-kB pathway leading to reduced cytokine production.
- Anticancer : Induction of apoptosis through intrinsic pathways involving mitochondrial dysfunction.
Q & A
Q. What are the standard synthetic routes for preparing 1-benzyl-3-phenyl-4,5-dihydro-1H-pyrazole?
The compound is typically synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl precursors. A common approach involves reacting benzylhydrazine with chalcone derivatives (α,β-unsaturated ketones) under acidic or basic conditions. Solvents like ethanol or methanol are used, followed by crystallization or distillation for isolation . Optimization of reaction time, temperature, and stoichiometry is critical to achieving yields >70%.
Q. What spectroscopic techniques are used to characterize this compound?
- ¹H/¹³C NMR : To confirm the dihydropyrazole ring structure and substituent positions. For example, the dihydro protons (positions 4 and 5) appear as distinct multiplets in the δ 3.0–4.0 ppm range .
- FT-IR : To identify N–H stretching (~3200 cm⁻¹) and C=N/C=C vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, particularly for derivatives with complex substituents .
Q. What preliminary biological activities have been reported for this compound?
Initial studies focus on antimicrobial and antioxidant screening . For example, derivatives of 4,5-dihydro-1H-pyrazole show moderate activity against Gram-positive bacteria (e.g., S. aureus) via agar diffusion assays, with IC₅₀ values ranging 25–50 µg/mL. Antioxidant potential is evaluated using DPPH radical scavenging assays, with EC₅₀ values often >100 µM .
II. Advanced Research Questions
Q. How can catalytic methods improve the synthesis efficiency of this compound?
Recent advances employ transition-metal catalysts (e.g., Rh₂(OAc)₄) or organocatalysts (e.g., vitamin B₁) to enhance regioselectivity and reduce reaction time. For instance, vitamin B₁-catalyzed cyclocondensation achieves yields >85% under mild conditions (room temperature, 6–8 hours) compared to traditional acid/base methods . Silver(I) catalysts also enable N-allylation for functionalized derivatives .
Q. How do computational methods (DFT, molecular docking) aid in understanding its bioactivity?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, a lower HOMO-LUMO gap (~4.5 eV) correlates with enhanced antibacterial activity .
- Molecular Docking : Identifies binding interactions with biological targets (e.g., bacterial enzymes like 6RKV). Pyrazole derivatives with hydrophobic substituents (e.g., benzyl groups) show stronger binding to active sites via π-π stacking and van der Waals interactions .
Q. How can researchers resolve contradictions in biological activity data?
Discrepancies often arise from varied assay conditions (e.g., solvent polarity, bacterial strain specificity). For example, a compound showing IC₅₀ = 30 µg/mL in E. coli but no activity in P. aeruginosa may reflect differences in cell-wall permeability. Validate results using orthogonal assays (e.g., MIC vs. time-kill kinetics) and control for solvent effects (e.g., DMSO concentration ≤1%) .
Q. What strategies optimize substituent effects for enhanced bioactivity?
- Electron-withdrawing groups (e.g., -CF₃ at the phenyl ring) improve antimicrobial potency by increasing electrophilicity.
- Bulkier substituents (e.g., tert-butyl) enhance metabolic stability but may reduce solubility.
- Hybrid derivatives (e.g., benzofuran-pyrazole hybrids) exploit dual-target mechanisms, showing synergistic effects in anticonvulsant studies .
III. Methodological Challenges
Q. What are the limitations in X-ray crystallography for structural elucidation?
Crystals of 4,5-dihydro-1H-pyrazoles often exhibit disorder in the dihydro ring , complicating refinement. Use low-temperature (100 K) data collection and high-resolution detectors (e.g., CCD) to improve accuracy. For example, the C–N bond lengths in the pyrazole ring are typically refined to ±0.01 Å precision .
Q. How to address low yields in N-functionalization reactions?
N–H insertion reactions with vinylcarbenoids can yield mixtures due to regioselectivity issues . Employ catalyst screening (e.g., Rh vs. Ag) to steer reactivity. Rhodium catalysts favor direct carbenoid insertion (yield: 70–80%), while silver promotes vinylogous pathways for N-allylated products .
IV. Recent Advances
Q. What green chemistry approaches are emerging for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
